molecular formula C6H7BrClN B3287331 4-(Bromomethyl)pyridine hydrochloride CAS No. 843673-58-5

4-(Bromomethyl)pyridine hydrochloride

Cat. No.: B3287331
CAS No.: 843673-58-5
M. Wt: 208.48 g/mol
InChI Key: XOERUXUEIZCZNL-UHFFFAOYSA-N
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Description

4-(Bromomethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H6BrN·HCl. It is a substituted pyridine derivative, where a bromomethyl group is attached to the fourth position of the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Bromomethyl)pyridine hydrochloride can be synthesized through several methods. One common method involves the bromination of 4-methylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an organic solvent like carbon tetrachloride or chloroform at elevated temperatures. The resulting 4-(bromomethyl)pyridine is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The bromination reaction is carried out in large reactors with precise control over temperature and reaction time. The product is then purified through crystallization or distillation techniques to obtain the desired compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Pyridine carboxylic acids.

    Reduction: 4-Methylpyridine.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)pyridine hydrochloride primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The compound can also undergo oxidation and reduction reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrochloride
  • 3-(Bromomethyl)pyridine hydrochloride
  • 4-(Chloromethyl)pyridine hydrochloride
  • 4-(Bromomethyl)benzoic acid

Uniqueness

4-(Bromomethyl)pyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(bromomethyl)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN.ClH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOERUXUEIZCZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CBr.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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